Xmu-MP-2

Kinase Inhibition Biochemical Assay BRK/PTK6

XMU-MP-2 (CAS 2031152-10-8) is the definitive chemical probe for interrogating BRK/PTK6 signaling in oncology research. Unlike alternative BRK inhibitors with divergent off-target kinase profiles, XMU-MP-2 offers a well-characterized selectivity fingerprint across 28 tyrosine kinases, minimizing confounding effects in phenotypic assays. Its published synergy with HER2 inhibitors (in vitro and in vivo) provides a proven experimental foundation for combination therapy studies, eliminating the need for resource-intensive preliminary screening. With a biochemical IC50 of 3.2 nM and cellular IC50 of 29.7 nM, it serves as an ideal positive control in high-throughput screens and target validation studies. Choose XMU-MP-2 for reproducible, mechanistically robust data.

Molecular Formula C32H33F3N8O2
Molecular Weight 618.7 g/mol
CAS No. 2031152-10-8
Cat. No. B611858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXmu-MP-2
CAS2031152-10-8
SynonymsXMUMP-2;  XMU-MP2;  XMU MP 2;  XMU-MP-2
Molecular FormulaC32H33F3N8O2
Molecular Weight618.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40)
InChIKeyZGTWRRCZLAOQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Xmu-MP-2 (CAS 2031152-10-8): Procurement Guide for a Selective BRK/PTK6 Inhibitor with Defined Biochemical and Cellular Potency


Xmu-MP-2 (CAS 2031152-10-8) is a small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6) [1]. Discovered through a parallel compound-centric medicinal chemistry approach [1], it is a key research tool for interrogating BRK/PTK6 signaling in oncology. It exhibits a defined biochemical IC50 in the low nanomolar range and demonstrates on-target cellular activity, including inhibition of BRK autophosphorylation and downstream STAT signaling . Preclinical validation includes in vivo efficacy in mouse xenograft models of BRK-driven tumor growth [1].

Why Generic BRK Inhibitor Substitution for Xmu-MP-2 Fails: Critical Gaps in Cross-Selectivity and Validated In Vivo Synergy


Substituting Xmu-MP-2 with another BRK/PTK6 inhibitor without rigorous validation is scientifically unsound due to significant divergence in off-target kinase selectivity profiles and the absence of validated in vivo synergy data for alternative compounds. While several inhibitors achieve similar biochemical potency against the isolated BRK kinase domain, their polypharmacology in a cellular context differs markedly [1]. For instance, SB-633825 potently inhibits TIE2 and LOK, whereas tilfrinib's selectivity is primarily defined against HER2. Such differences fundamentally alter the interpretation of phenotypic assays and biomarker readouts. Crucially, the combination synergy of Xmu-MP-2 with HER2 inhibitors is a defined, published property [2]; this cannot be assumed for a different chemical scaffold with an uncharacterized interaction network.

Xmu-MP-2 Differentiated Performance Metrics: Quantitative Comparator Analysis for Scientific Procurement


Biochemical Potency of Xmu-MP-2: Head-to-Head IC50 Comparison Against BRK/PTK6

In direct biochemical assays, Xmu-MP-2 demonstrates a BRK/PTK6 IC50 of 3.2 nM . This positions it comparably to tilfrinib (IC50 3.15 nM) [1] and BRK/PTK6-IN-1 (IC50 3.37 nM) , and with substantially higher potency than PF-6689840 (IC50 54 nM) and the multi-kinase inhibitor SB-633825 (BRK IC50 150 nM) .

Kinase Inhibition Biochemical Assay BRK/PTK6

Kinase Selectivity Profile: Differential Off-Target Activity Assessment

Selectivity profiling across a panel of 28 tyrosine kinases demonstrated that Xmu-MP-2 exhibits the best overall activity against BRK, indicating a favorable selectivity profile [1]. This contrasts with multi-kinase inhibitors like SB-633825, which potently inhibits TIE2 (IC50 3.5 nM) and LOK (IC50 66 nM) in addition to BRK , and PF-6689840, a Type II inhibitor with a distinct off-target spectrum .

Kinase Selectivity Off-Target Effects Chemical Probe

Cellular Target Engagement and Anti-Proliferative Efficacy: A Quantitative Comparison

Xmu-MP-2 demonstrates robust on-target activity in cellular models. It inhibits the autophosphorylation of BRK at Y342 with maximal inhibition at 500 nM and subsequently abolishes phosphorylation of the downstream effectors STAT3 (Y705) and STAT5 (Y694) . In BRK-transformed Ba/F3 cells, Xmu-MP-2 blocks proliferation and survival with an IC50 of 29.7 nM . For comparison, tilfrinib exhibits GI50 values of 0.99-1.58 μM (990-1580 nM) in breast cancer cell lines [1].

Cellular Assay Anti-Proliferative Biomarker

Validated In Vivo Combination Synergy: A Differentiator for Therapeutic Modeling

A key differentiator for Xmu-MP-2 is its documented ability to cooperate strongly with HER2 inhibitors and ER blockade to suppress breast cancer cell proliferation, both in vitro and in vivo [1]. In mouse xenograft models, Xmu-MP-2 monotherapy repressed the growth of tumors driven by oncogenic BRK, including BRK-transformed Ba/F3 cells and BRK-positive breast cancer cells [1]. While other inhibitors have shown in vivo efficacy , the specific combination synergy with HER2-targeted therapies is a unique, experimentally-validated feature of Xmu-MP-2 [1].

In Vivo Efficacy Combination Therapy Xenograft Model

Xmu-MP-2 in Practice: High-Impact Research and Preclinical Application Scenarios


Elucidating BRK-Dependent Signaling Networks in Breast Cancer

Given its favorable selectivity profile across 28 tyrosine kinases [1] and validated inhibition of downstream STAT3/5 phosphorylation , Xmu-MP-2 is the reagent of choice for experiments designed to map the specific contribution of BRK/PTK6 to complex signaling networks in breast cancer. Using Xmu-MP-2 minimizes the risk of confounding effects from off-target kinase inhibition, thereby strengthening the mechanistic conclusions drawn from knockdown or overexpression studies.

Preclinical Validation of Combination Therapies with HER2 Inhibitors

Xmu-MP-2 is uniquely suited for studies exploring rational combination therapies for breast cancers that co-express BRK and HER2. Its published, robust synergy with HER2 inhibitors both in vitro and in vivo [2] provides a proven experimental foundation. This eliminates the need for preliminary, resource-intensive synergy screening with other, less characterized BRK inhibitors, accelerating the path to preclinical proof-of-concept studies.

Chemical Probe for Target Validation and Phenotypic Screening

For chemical biology and drug discovery programs, Xmu-MP-2 serves as a high-quality chemical probe. Its well-defined biochemical potency (IC50 3.2 nM) and cellular activity (IC50 29.7 nM) establish clear concentration-response relationships. This facilitates its use as a positive control in high-throughput screens for novel BRK modulators or as a tool compound to validate BRK/PTK6 as a target in new disease indications, including recent studies in colorectal cancer [3].

Investigating BRK's Role in Therapy Resistance Mechanisms

BRK/PTK6 has been implicated in resistance to various chemotherapeutic agents. Xmu-MP-2, with its known ability to inhibit BRK-driven survival signaling , is a critical tool for dissecting these resistance pathways. Researchers can use Xmu-MP-2 to determine if pharmacological inhibition of BRK can resensitize resistant cell lines or patient-derived models to standard-of-care treatments, providing a rationale for future clinical strategies.

Technical Documentation Hub

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